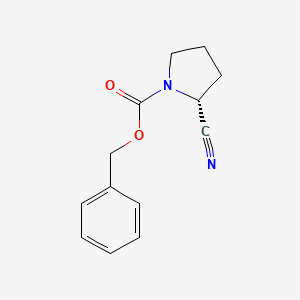

(r)-1-Cbz-2-cyanopyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGQGIWVNDVSL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466186 | |

| Record name | (r)-1-cbz-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620601-77-6 | |

| Record name | (r)-1-cbz-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 620601-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(r)-1-Cbz-2-cyanopyrrolidine chemical properties

An In-depth Technical Guide to (R)-1-Cbz-2-cyanopyrrolidine: Properties, Synthesis, and Applications

Introduction

This compound, also known as Benzyl (2R)-2-cyanopyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its rigid five-membered ring structure, combined with the specific (R)-stereochemistry and versatile cyano and carbobenzyloxy (Cbz) functional groups, makes it an invaluable intermediate for creating complex, enantiopure molecules.[1] This compound is particularly recognized for its crucial role as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These parameters are critical for designing synthetic routes, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 620601-77-6 | [1][6][7] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [6][7] |

| Molecular Weight | 230.26 g/mol | [1][6][8] |

| Appearance | Light yellow to yellow viscous liquid; Sticky oil to solid | [1][9] |

| Boiling Point | 403.6 ± 45.0 °C (Predicted) | [9] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [9] |

| pKa | -5.02 ± 0.40 (Predicted) | [1][9] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [9][10] |

| Topological Polar Surface Area | 53.3 Ų | [1][8] |

| Rotatable Bond Count | 3 | [1][8] |

Chemical Structure and Stereochemistry

The structure of this compound is defined by three key components: the pyrrolidine ring, the cyano group at the C2 position, and the N-carbobenzyloxy (Cbz) protecting group.

Caption: 2D structure of this compound.

The critical feature is the stereocenter at the C2 position of the pyrrolidine ring, which has the (R)-configuration. This specific chirality is essential as it dictates the stereochemical outcome of subsequent reactions and is often a key element for achieving selective binding to biological targets, such as the active site of enzymes.[1] The Cbz group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while being readily removable under specific conditions.

Synthesis and Manufacturing

A common and reliable method for synthesizing this compound starts from the naturally available chiral precursor, (R)-proline. The synthesis is a multi-step process that transforms the carboxylic acid functionality into a nitrile.

Caption: General synthetic workflow for this compound.

Protocol Rationale:

-

N-Protection: The synthesis begins with the protection of the secondary amine of (R)-proline using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). This step is crucial to prevent the amine from interfering with subsequent reactions involving the carboxylic acid group. The Cbz group is chosen for its stability across a range of reaction conditions and its selective removability via catalytic hydrogenolysis.[11]

-

Amidation: The carboxylic acid of N-Cbz-proline is converted into a primary amide. This is typically achieved by first activating the carboxyl group (e.g., forming a mixed anhydride or an active ester) and then reacting it with ammonia or an ammonia equivalent. This step transforms the carboxyl group into a suitable precursor for the nitrile.

-

Dehydration: The final step involves the dehydration of the primary amide to form the nitrile (cyano) group. This is accomplished using a strong dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus pentoxide (P₂O₅), or Burgess reagent. This reaction completes the formation of the target molecule. This synthetic approach is a well-established method for preparing 2-cyanopyrrolidines from proline.[3]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques. Each method provides unique structural information.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

-

A sharp, medium-intensity absorption band around 2240-2250 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

-

A strong absorption band around 1690-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carbamate (Cbz group).

-

Bands in the 2850-3000 cm⁻¹ region are due to C-H stretching of the pyrrolidine and benzyl groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[14]

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the benzyl group (typically 7.3-7.4 ppm), the benzylic CH₂ protons (~5.2 ppm, often as two distinct signals due to rotational hindrance), the methine proton at the C2 chiral center, and the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR: Key signals include the nitrile carbon (~118-120 ppm), the carbamate carbonyl carbon (~154 ppm), and the carbons of the aromatic ring (127-136 ppm), providing a complete carbon fingerprint of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₄N₂O₂), the expected monoisotopic mass is approximately 230.1055 Da.[1][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be manipulated selectively.

Caption: Key transformations of this compound.

-

N-Deprotection (Cbz Cleavage): The Cbz group is typically removed via catalytic hydrogenolysis.[11] Subjecting the molecule to hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzylic C-O bond, releasing the free secondary amine and producing toluene and carbon dioxide as byproducts. This unmasks the pyrrolidine nitrogen, making it available for subsequent coupling reactions, such as acylation or alkylation, which is a key step in the synthesis of many DPP-4 inhibitors.[3]

-

Cyano Group Transformations: The nitrile group is a versatile functional handle.

-

Reduction: It can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This provides access to chiral 2-(aminomethyl)pyrrolidine derivatives.[15]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).

-

This orthogonal reactivity—the ability to selectively modify one functional group while leaving others intact—is fundamental to its role as a strategic building block in multi-step syntheses.

Applications in Drug Discovery

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of cyanopyrrolidine-based DPP-4 inhibitors.[3][4][16]

DPP-4 Inhibition: DPP-4 is a serine protease that deactivates incretin hormones, which are responsible for regulating glucose homeostasis.[3] Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. The cyanopyrrolidine scaffold is an effective peptidomimetic that mimics the proline residue of natural DPP-4 substrates.[3][5] The nitrile group forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

Several marketed drugs, including Vildagliptin and Saxagliptin , are built upon this cyanopyrrolidine core, underscoring the industrial and therapeutic importance of its precursors like this compound.[4][5] The synthesis of these drugs involves the deprotection of the Cbz group followed by coupling with other moieties to complete the final active pharmaceutical ingredient.

Beyond DPP-4 inhibitors, the chiral pyrrolidine scaffold is prevalent in many biologically active compounds and is explored in the development of agents targeting neurological disorders and other therapeutic areas.[2][17][18]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[19]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][19]

-

P270: Do not eat, drink or smoke when using this product.[1][19]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][19]

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[9]

-

Conclusion

This compound is a high-value chiral intermediate whose importance is firmly established in modern pharmaceutical synthesis. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its cyano and Cbz functionalities, provides a reliable and versatile platform for constructing complex molecular architectures. Its central role in the production of leading anti-diabetic medications highlights its significance and ensures its continued relevance in the fields of organic synthesis and drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any scientist working on projects that leverage this powerful synthetic building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (R)-1-CBZ-2-CYANO-PYRROLIDINE | 620601-77-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Benzyl 2-cyanopyrrolidine-1-carboxylate | C13H14N2O2 | CID 14814120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 620601-77-6 CAS MSDS ((R)-1-CBZ-2-CYANO-PYRROLIDINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (r)-1-cbz-2-cyano-pyrrolidine - CAS:620601-77-6 - Sunway Pharm Ltd [3wpharm.com]

- 11. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block | MDPI [mdpi.com]

- 12. lehigh.edu [lehigh.edu]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (R)-1-CBZ-2-CYANO-PYRROLIDINE - Safety Data Sheet [chemicalbook.com]

(R)-1-Cbz-2-cyanopyrrolidine: A Comprehensive Technical Guide for Advanced Drug Development

This guide provides an in-depth technical overview of (R)-1-Cbz-2-cyanopyrrolidine (CAS Number: 620601-77-6), a chiral building block of significant interest in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, analytical characterization, mechanistic action, and strategic applications of this pivotal intermediate, with a focus on the causality behind experimental choices and protocols.

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, present in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The introduction of chirality, as in this compound, further refines this structural specificity, enabling the development of enantiomerically pure drugs with improved therapeutic indices and reduced off-target effects.

This compound, also known as benzyl (2R)-2-cyanopyrrolidine-1-carboxylate, combines the rigid pyrrolidine core with two key functional groups: a nitrile at the C2 position and a carboxybenzyl (Cbz) protecting group on the nitrogen atom. This specific combination makes it a highly valuable precursor, particularly in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a cornerstone class of therapeutics for type 2 diabetes.[2][3] The Cbz group offers robust protection during synthetic manipulations and can be removed under specific, non-harsh conditions, while the nitrile group is a key pharmacophoric element responsible for the inhibitory activity of the final drug molecule.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 620601-77-6 | [4] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [4] |

| Molecular Weight | 230.26 g/mol | [4] |

| Appearance | Sticky Oil to Solid | [1] |

| Boiling Point | 403.618 °C at 760 mmHg | [5] |

| Density | 1.208 g/cm³ | [5] |

| Topological Polar Surface Area | 53.3 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

Enantioselective Synthesis of this compound

The synthesis of this compound in high enantiomeric purity is critical for its use in pharmaceutical manufacturing. The most logical and established route starts from the chiral pool, specifically D-proline, the unnatural enantiomer of the common amino acid. This ensures the correct stereochemistry at the C2 position from the outset. The synthesis can be conceptualized as a three-stage process: N-protection, amide formation, and subsequent dehydration to the nitrile.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

This protocol is a synthesized methodology based on established chemical transformations for Cbz-protection, amidation, and nitrile formation.[6][7]

Step 1: N-Protection of D-Proline with Benzyl Chloroformate (Cbz-Cl)

-

Rationale: The Cbz group is chosen for its stability under a wide range of reaction conditions, yet it can be cleanly removed via hydrogenolysis, which is orthogonal to many other protecting groups.[8] The Schotten-Baumann condition (aqueous base) is a classic and effective method for this transformation.

-

Procedure:

-

Suspend D-proline (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the suspension.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and perform an acidic workup by acidifying to pH 2 with 1 M HCl.

-

Extract the product, N-Cbz-D-proline, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

-

Step 2: Amidation of N-Cbz-D-Proline

-

Rationale: Conversion of the carboxylic acid to the primary amide is a necessary step before dehydration to the nitrile. The use of a mixed anhydride method with ethyl chloroformate is a common and efficient way to activate the carboxylic acid for nucleophilic attack by ammonia.

-

Procedure:

-

Dissolve N-Cbz-D-proline (1.0 eq) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (NMM, 1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), keeping the temperature below -10 °C.

-

Stir the mixture for 30 minutes to form the mixed anhydride.

-

In a separate flask, bubble ammonia gas through cold, anhydrous THF to create a saturated solution.

-

Add the ammonia solution to the mixed anhydride solution at -15 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product, N-Cbz-D-prolinamide, with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the amide, which is often a solid and can be purified by recrystallization.

-

Step 3: Dehydration of N-Cbz-D-Prolinamide to this compound

-

Rationale: The final step is the dehydration of the primary amide to the nitrile. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that works effectively under mild conditions in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the generated trifluoroacetic acid.

-

Procedure:

-

Suspend N-Cbz-D-prolinamide (1.0 eq) in anhydrous THF.

-

Add triethylamine (2.2 eq) and stir to dissolve.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic anhydride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the product, this compound, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Caption: Analytical workflow for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the Cbz group (typically δ 7.2-7.4 ppm), the benzylic CH₂ protons (a singlet or AB quartet around δ 5.1-5.2 ppm), the methine proton at the chiral C2 center (a multiplet), and the methylene protons of the pyrrolidine ring. The exact chemical shifts and coupling constants provide definitive structural confirmation.

-

¹³C NMR: The spectrum should display characteristic peaks for the nitrile carbon (δ ~118-122 ppm), the carbonyl carbon of the carbamate (δ ~154-156 ppm), and the carbons of the benzyl and pyrrolidine rings.

-

Note: While databases indicate the availability of NMR spectra, specific, experimentally verified chemical shift and coupling constant data for this compound were not available in the public domain literature reviewed for this guide. The expected values are based on spectral data from closely related analogues.[9]

-

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity. A suitable chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the (R) and (S) enantiomers, allowing for the precise calculation of enantiomeric excess (e.e.).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 231.11.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Characteristic absorption bands would be expected for the nitrile (C≡N) stretch (~2240 cm⁻¹) and the carbamate carbonyl (C=O) stretch (~1700 cm⁻¹).

Mechanism of Action in Drug Discovery: The Cyanopyrrolidine Warhead

This compound is primarily a precursor, not an active pharmaceutical ingredient (API). Its strategic value lies in providing the core cyanopyrrolidine moiety found in many DPP-IV inhibitors. The mechanism of these inhibitors is a sophisticated example of covalent, yet reversible, enzyme inhibition.

Dipeptidyl peptidase IV is a serine protease with a catalytic triad (Ser630, His740, Asp708) in its active site. The enzyme's natural substrates, such as the incretin hormone GLP-1, have a proline or alanine residue at the P1 position. Cyanopyrrolidine-based inhibitors are substrate mimetics. The pyrrolidine ring mimics the proline residue, docking into the S1 subsite of the enzyme. The key interaction involves the nitrile group, which acts as an electrophilic "warhead." The hydroxyl group of the catalytic serine (Ser630) performs a nucleophilic attack on the carbon of the nitrile group. This forms a transient, covalent, but reversible imidate adduct, effectively inactivating the enzyme. This reversible covalent mechanism leads to potent and prolonged inhibition of the enzyme.[7]

Caption: Interaction of the cyanopyrrolidine moiety with the DPP-IV active site.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of chiral 2-cyanopyrrolidine intermediates is in the synthesis of gliptins (DPP-IV inhibitors).

-

Vildagliptin Synthesis: (S)-1-(chloroacetyl)-2-cyanopyrrolidine, a close analogue of the topic compound, is a key intermediate in the synthesis of Vildagliptin.[3] The synthesis involves the coupling of this intermediate with 3-amino-1-adamantanol. The same synthetic logic applies to the use of this compound, where the Cbz group would first be removed and the resulting secondary amine would be coupled with an appropriate side chain.

-

Other Potential Applications: The unique stereochemistry and functionality of this compound make it a valuable building block for creating libraries of novel compounds for various therapeutic targets. The pyrrolidine scaffold is found in drugs targeting the central nervous system, viral infections, and inflammation.[1][5] For example, the antiarrhythmic drug Vernakalant and the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir are both derived from substituted pyrrolidines, highlighting the versatility of this scaffold in drug design.[1]

Safety and Handling

As a chemical intermediate intended for research and manufacturing, this compound must be handled with appropriate precautions.

-

Hazard Classification: According to available safety data sheets (SDS), this compound is classified as acutely toxic if swallowed or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dry environment.

-

Conclusion

This compound is a sophisticated and highly valuable chiral intermediate. Its utility is rooted in its stereodefined pyrrolidine core, the crucial nitrile "warhead," and the strategically placed Cbz protecting group. A comprehensive understanding of its synthesis, from the selection of D-proline as a starting material to the specific reagents used for each transformation, allows for its efficient and scalable production. Its central role in the synthesis of DPP-IV inhibitors underscores its importance in modern medicine. As drug discovery continues to demand molecules with greater complexity and stereochemical precision, the strategic application of such well-defined chiral building blocks will remain paramount to the development of next-generation therapeutics.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, a versatile intermediate for the synthesis of 3,3-dimethylproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

(r)-1-Cbz-2-cyanopyrrolidine molecular structure and weight

An In-Depth Technical Guide to (R)-1-Cbz-2-cyanopyrrolidine: A Chiral Building Block for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure and structurally sophisticated building blocks is paramount. Nitrogen heterocycles are a cornerstone of pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing at least one.[1] Among these, the pyrrolidine ring is one of the most frequently utilized five-membered non-aromatic nitrogen heterocycles in drug design.[1] this compound, also known as (R)-Benzyl 2-cyanopyrrolidine-1-carboxylate, has emerged as a high-value chiral intermediate. Its unique combination of a stereodefined pyrrolidine core, a versatile cyano group, and a stable N-Cbz protecting group makes it an indispensable tool for the synthesis of complex molecular architectures targeting a range of therapeutic areas.[2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the molecular structure, physicochemical properties, and strategic applications of this compound. We will delve into the causality behind its synthetic utility and provide a detailed experimental workflow, reflecting its practical application in the synthesis of pharmaceutical precursors.

Part 1: Molecular Structure and Physicochemical Properties

The synthetic utility of this compound is intrinsically linked to its distinct molecular architecture. The structure consists of three key components:

-

The (R)-Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle with a defined stereocenter at the C2 position. This chirality is fundamental, as biological targets are inherently chiral, and stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. The fixed (R)-configuration allows for the direct synthesis of the desired enantiomer, obviating the need for costly and often inefficient chiral resolution steps later in the synthesis.

-

The C2-Cyano Group (-C≡N): This functional group is a linchpin for molecular elaboration. It is relatively unreactive under many conditions, allowing for modifications elsewhere in the molecule. However, it can be readily transformed into other critical functional groups. For instance, it can be reduced to a primary amine (aminomethyl group), a key component for forging amide bonds or interacting with biological targets, or hydrolyzed to a carboxylic acid. This synthetic duality is a primary reason for its value.

-

The N-Carboxybenzyl (Cbz or Z) Group: This is a robust protecting group for the pyrrolidine nitrogen. Its purpose is to temporarily mask the reactivity of the secondary amine, preventing unwanted side reactions during synthesis. The Cbz group is selected for its high stability across a wide range of reaction conditions, including acidic, basic, and many organometallic reactions. Crucially, it can be removed cleanly and efficiently under specific, non-destructive conditions, typically through catalytic hydrogenation, which regenerates the free amine for subsequent reactions.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 620601-77-6 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [2][4][5][6] |

| Molecular Weight | 230.26 g/mol | [2][3][4][6] |

| Appearance | Light yellow to yellow viscous liquid; Sticky oil to solid | [2][7] |

| Boiling Point | 403.6 ± 45.0 °C (Predicted) | [3][7] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [3][7] |

| Storage Temperature | 2-8°C, Sealed in dry environment | [5][7] |

| Synonyms | (R)-Benzyl 2-cyanopyrrolidine-1-carboxylate, (R)-1-N-Cbz-2-cyanopyrrolidine | [2][5] |

Part 2: Experimental Protocol: Synthesis of a Vildagliptin Precursor

To illustrate the practical utility of this compound, we present a validated protocol for its conversion into a key precursor for a Dipeptidyl Peptidase IV (DPP-4) inhibitor, conceptually similar to the synthesis of Vildagliptin.[8] This protocol is designed as a self-validating system, with clear checkpoints to ensure reaction integrity.

Objective: To synthesize (R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile via a two-step process involving Cbz deprotection followed by chloroacetylation and amination.

Causality Behind Experimental Choices:

-

Deprotection: Palladium on carbon (Pd/C) with hydrogen gas is the gold standard for Cbz removal. It is highly efficient and clean, producing toluene and carbon dioxide as byproducts, which are easily removed. Methanol is chosen as the solvent for its ability to dissolve the starting material and its inertness to the reaction conditions.

-

Acylation: The subsequent acylation with chloroacetyl chloride must be performed in the presence of a non-nucleophilic base (like triethylamine, TEA) to neutralize the HCl generated in situ. This prevents the protonation of the newly formed free amine, which would render it unreactive. Dichloromethane (DCM) is an excellent solvent as it is aprotic and easily removed under vacuum. The reaction is run at 0°C to control the exothermicity of the acylation.

Step-by-Step Methodology

Step 1: Cbz Deprotection of this compound

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (MeOH, 10 mL per 1 g of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

-

Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus. Repeat this cycle three times.

-

Reaction: Stir the suspension vigorously under a positive pressure of H₂ at room temperature.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (amine) indicates completion (typically 2-4 hours).

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude (R)-pyrrolidine-2-carbonitrile, which is often used directly in the next step without further purification.

Step 2: Acylation with Chloroacetyl Chloride

-

Reactor Setup: Dissolve the crude amine from Step 1 in anhydrous dichloromethane (DCM) (15 mL per 1 g of starting material) in a flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, keeping the internal temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

In-Process Validation: Monitor the reaction by TLC until the amine starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile[9][10], can be purified by column chromatography on silica gel to yield the pure product.

Caption: Synthetic workflow for the preparation of a DPP-4 inhibitor precursor.

Part 3: Strategic Applications in Drug Development

The true value of this compound lies in its role as a versatile starting point for synthesizing high-value pharmaceutical targets.

-

DPP-4 Inhibitors: As demonstrated in the protocol, cyanopyrrolidines are key intermediates for gliptin-class drugs used to treat type 2 diabetes.[8] The pyrrolidine-nitrile moiety mimics the proline residue of natural peptide substrates, allowing it to bind effectively to the active site of the DPP-4 enzyme.

-

Hepatitis C Virus (HCV) Protease Inhibitors: The pyrrolidine scaffold is a common feature in many HCV NS3/4A protease inhibitors. The conformational rigidity of the ring helps to properly orient other functional groups for optimal binding to the enzyme's active site, improving potency.[1]

-

Neurological and CNS-Targeted Agents: The pyrrolidine ring is a privileged scaffold in central nervous system (CNS) drug discovery. Its structure is found in compounds targeting a wide array of receptors and transporters. Intermediates like this compound provide a reliable synthetic entry point for novel drug candidates in this space.[11]

-

Scaffold Hopping and Library Synthesis: In modern drug discovery, researchers often engage in "scaffold hopping" to create novel intellectual property and improve drug properties.[1] this compound serves as an ideal starting point for creating libraries of related compounds, where the core pyrrolidine is maintained while diverse functionalities are introduced via the versatile cyano handle. This allows for rapid exploration of the structure-activity relationship (SAR) around this validated core.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of advanced pharmaceutical agents. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its cyano and N-Cbz groups, provides a robust and flexible platform for constructing complex, enantiomerically pure molecules. For researchers and drug development professionals, understanding the properties and synthetic causality of this building block is key to unlocking new therapeutic possibilities and accelerating the path from laboratory discovery to clinical application.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:620601-77-6 | Chemsrc [chemsrc.com]

- 4. (R)-1-CBZ-2-CYANO-PYRROLIDINE | 620601-77-6 [chemicalbook.com]

- 5. (r)-1-cbz-2-cyano-pyrrolidine - CAS:620601-77-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. scbt.com [scbt.com]

- 7. 620601-77-6 CAS MSDS ((R)-1-CBZ-2-CYANO-PYRROLIDINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

Spectroscopic Data for (R)-1-Cbz-2-cyanopyrrolidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-1-Cbz-2-cyanopyrrolidine, a chiral building block of significant interest in pharmaceutical and agrochemical synthesis.[1] The correct interpretation of its spectroscopic signature is paramount for confirming its identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering both detailed data interpretation and practical experimental protocols.

Introduction to this compound

This compound, also known as Benzyl (2R)-2-cyanopyrrolidine-1-carboxylate, is a derivative of the amino acid proline.[2] Its structure incorporates a pyrrolidine ring, a nitrile functional group, and a benzyloxycarbonyl (Cbz) protecting group. The specific stereochemistry at the C2 position makes it a valuable chiral synthon.

| Compound Name | This compound |

| Molecular Formula | C₁₃H₁₄N₂O₂[3] |

| Molecular Weight | 230.26 g/mol [3] |

| CAS Number | 620601-77-6[2] |

| Structure | (Image of the chemical structure of this compound) |

The following sections will delve into the characteristic signals observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom. Due to the presence of the Cbz group and the amide bond, restricted rotation can lead to the observation of rotamers, which may result in the broadening or duplication of some NMR signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) will exhibit distinct signals corresponding to the aromatic protons of the Cbz group, the benzylic protons, and the protons of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.10-5.30 | multiplet (or two doublets) | 2H | Benzylic protons (CH₂-Ph) |

| ~4.80-4.90 | multiplet | 1H | H-2 (pyrrolidine) |

| ~3.50-3.70 | multiplet | 2H | H-5 (pyrrolidine) |

| ~2.00-2.40 | multiplet | 4H | H-3 and H-4 (pyrrolidine) |

Causality behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds due to its excellent dissolving power and the presence of a residual proton signal that can be used for calibration. The observation of multiplets for the pyrrolidine protons is expected due to complex spin-spin coupling between adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient. A relaxation delay of 1-2 seconds between scans is recommended.

-

Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts relative to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~154-156 | Carbonyl carbon (C=O) of Cbz |

| ~135-137 | Quaternary aromatic carbon (Cbz) |

| ~128-129 | Aromatic CH carbons (Cbz) |

| ~127-128 | Aromatic CH carbons (Cbz) |

| ~118-120 | Nitrile carbon (C≡N) |

| ~67-69 | Benzylic carbon (CH₂-Ph) |

| ~48-50 | C-2 (pyrrolidine) |

| ~46-48 | C-5 (pyrrolidine) |

| ~30-32 | C-3 (pyrrolidine) |

| ~23-25 | C-4 (pyrrolidine) |

Trustworthiness of Protocol: The use of a standard broadband proton-decoupled pulse sequence ensures that each unique carbon atom appears as a single sharp line, simplifying the spectrum and allowing for accurate chemical shift determination.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence with broadband proton decoupling (e.g., zgpg30). A spectral width of approximately 220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Processing: Process the FID similarly to the ¹H NMR data.

-

Analysis: Reference the chemical shifts to the CDCl₃ solvent signal at 77.16 ppm.

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2240-2260 | Medium, Sharp | C≡N stretch (nitrile)[4][5][6] |

| ~1700-1720 | Strong | C=O stretch (urethane carbonyl) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1420 | Medium | C-N stretch (amide) |

| ~1250 | Strong | C-O stretch (urethane) |

Authoritative Grounding: The nitrile (C≡N) group exhibits a characteristic sharp absorption band in the region of 2210-2260 cm⁻¹.[4][5] Its presence is a key diagnostic feature in the IR spectrum of this molecule. The strong carbonyl absorption around 1700 cm⁻¹ is indicative of the Cbz protecting group.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound (as a neat oil or solid) directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 230 | [M]⁺ (Molecular Ion) |

| 231 | [M+H]⁺ (in ESI) |

| 253 | [M+Na]⁺ (in ESI) |

| 108 | [C₇H₈O]⁺ (Tropylium ion from benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 68 | [C₄H₆N]⁺ (Pyrrolidine fragment) |

Mechanistic Insight: In mass spectrometry, the molecular ion is formed by the loss of an electron.[7] This ion can then undergo fragmentation.[8][9] For this compound, common fragmentation pathways include the cleavage of the benzylic C-O bond to form a stable benzyl cation (m/z 91) or a tropylium ion (m/z 108), and fragmentation of the pyrrolidine ring. The molecular ion peak at m/z 230 confirms the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically ~1 mg/mL).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, based on established principles and data from analogous structures, serves as a reliable reference for the characterization of this important chiral intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the stringent requirements of research and development in the chemical and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Cyanopyrrolidine 1 | C12H19N3O | CID 23645685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. (R)-1-CBZ-2-CYANO-PYRROLIDINE (620601-77-6) 1H NMR spectrum [chemicalbook.com]

- 6. (R)-benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate CAS#: 72500-22-2 [chemicalbook.com]

- 7. (S)-benzyl 2-cyanopyrrolidine-1-carboxylate – Ascendex Scientific, LLC [ascendexllc.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Synthesis of (R)-1-Cbz-2-cyanopyrrolidine: Starting Material Selection and Strategic Implementation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Cbz-2-cyanopyrrolidine is a pivotal chiral building block, most notably utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Vildagliptin. The stereochemical integrity of the C2 position is paramount for biological activity, making the selection of an appropriate chiral starting material a critical decision in the overall synthetic strategy. This guide provides an in-depth analysis of the primary chiral pool starting materials, detailing the synthetic pathways, mechanistic considerations, and comparative advantages of each approach. We aim to equip researchers with the necessary knowledge to make informed decisions based on factors such as cost, scalability, and stereochemical control.

Introduction: The Strategic Importance of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to a multitude of pharmaceuticals. This compound, featuring a protected amine and a nitrile group at the C2 position with a defined (R)-stereochemistry, serves as a crucial intermediate. Its primary application lies in the synthesis of Vildagliptin, a potent oral hypoglycemic agent for the treatment of type 2 diabetes. The efficiency, cost-effectiveness, and stereochemical purity of the this compound synthesis directly impact the viability of large-scale drug manufacturing. Therefore, a thorough understanding of the available synthetic routes from various starting materials is essential for process chemists and drug development professionals.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The most direct and widely adopted strategies for synthesizing enantiomerically pure this compound begin with readily available, inexpensive chiral molecules. This "chiral pool" approach obviates the need for complex asymmetric catalysis or chiral resolutions, which can add significant cost and complexity to a synthesis. The two most prominent starting materials from the chiral pool are L-Proline and (S)-Pyroglutamic acid.

L-Proline: A Direct and Efficient Precursor

L-Proline, the (S)-enantiomer of proline, is a proteinogenic amino acid that is commercially available in high enantiomeric purity and at a low cost.[1] It represents one of the most common starting points for the synthesis of this compound's enantiomer, (S)-1-Cbz-2-cyanopyrrolidine. The principles, however, are directly applicable to the synthesis of the (R)-enantiomer if starting from the less common D-Proline. For clarity and relevance to widely published routes for related compounds, the synthesis from L-Proline is detailed below.

The conversion of L-Proline to the target cyano-pyrrolidine derivative is conceptually straightforward and typically involves a two-step sequence:

-

Amide Formation: The carboxylic acid of L-Proline is converted into a primary amide (L-prolinamide).

-

Dehydration: The primary amide is subsequently dehydrated to yield the nitrile.

The protection of the secondary amine with a carboxybenzyl (Cbz) group can be performed at various stages, but it is often advantageous to do so early in the sequence.

Synthetic Rationale: The transformation of a carboxylic acid into a nitrile via an amide intermediate is a classic and reliable method in organic synthesis. The choice of dehydrating agent is crucial for the efficiency of the second step. Reagents like trifluoroacetic anhydride (TFAA), cyanuric chloride, or phosphorus oxychloride are commonly employed.[2][3] The use of cyanuric chloride, for instance, is effective and avoids harsh conditions that could lead to racemization.[2]

Diagram 1: Synthetic Pathway from L-Proline This diagram illustrates the key transformations starting from L-Proline to the final protected cyanopyrrolidine.

Caption: General workflow for the synthesis of (S)-1-Cbz-2-cyanopyrrolidine from L-Proline.

(S)-Pyroglutamic Acid: A Versatile and Robust Alternative

(S)-Pyroglutamic acid, also known as L-pyroglutamic acid, is a lactam derived from the cyclization of L-glutamic acid.[4] It is an inexpensive, highly crystalline, and enantiomerically pure raw material, making it an excellent candidate for chiral pool synthesis.[5] The synthesis of this compound from (R)-pyroglutamic acid follows a similar logic but with different intermediate steps.

The typical synthetic sequence from (S)-pyroglutamic acid involves:

-

Cbz Protection: The secondary amine is protected with a Cbz group.

-

Carboxylic Acid Reduction: The carboxylic acid is selectively reduced to a primary alcohol. This is a key step, often accomplished using borane reagents (e.g., BH3·THF) which do not reduce the lactam carbonyl.

-

Lactam to Amide Conversion: The resulting Cbz-protected pyroglutaminol is then converted to the corresponding primary amide.

-

Dehydration: The final step is the dehydration of the amide to the nitrile.

Synthetic Rationale: This route leverages the inherent reactivity differences within the pyroglutamic acid scaffold. The carboxylic acid is more readily reduced than the lactam amide, allowing for selective transformation. The subsequent steps mirror the latter half of the L-Proline route. This pathway provides a robust alternative, particularly if functionalization at other positions of the pyrrolidine ring is desired in more complex syntheses.[6]

Diagram 2: Synthetic Pathway from (S)-Pyroglutamic Acid This diagram outlines the synthetic route starting from (S)-Pyroglutamic acid.

Caption: General workflow for the synthesis of (S)-1-Cbz-2-cyanopyrrolidine from (S)-Pyroglutamic Acid.

Comparative Analysis of Starting Materials

The choice between L-Proline and (S)-Pyroglutamic acid depends on several factors, including cost, reagent availability, number of synthetic steps, and overall process robustness.

| Feature | L-Proline Route | (S)-Pyroglutamic Acid Route | Rationale & Field Insights |

| Starting Material Cost | Very Low | Low | Both are commodity chemicals, but L-Proline is generally more abundant and slightly less expensive. |

| Number of Steps | Fewer (potentially) | More | The proline route can be more direct if the amide formation and dehydration are efficient. The pyroglutamic acid route requires a distinct reduction step. |

| Key Reagents | Dehydrating agents (TFAA, PCl₅, SOCl₂, Cyanuric Chloride) | Selective reducing agents (Boranes), Dehydrating agents | The handling of boranes requires an inert atmosphere and careful quenching, which can add operational complexity compared to standard dehydration reactions. |

| Overall Yield | Variable, can be high | Generally high and reliable | Yields are highly dependent on the specific conditions and reagents used for the amide dehydration step in both routes.[3] |

| Scalability | Excellent | Very Good | Both routes are amenable to scale-up. The proline route's simplicity is often favored in industrial settings. |

| Stereochemical Integrity | High | High | Both starting materials are configurationally stable, and reactions are typically performed under conditions that do not epimerize the chiral center. |

Detailed Experimental Protocols

The following protocols are representative examples derived from literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of (S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline (Intermediate for Vildagliptin)

This protocol describes the synthesis of a closely related analogue, demonstrating the core transformations from L-Proline.

Step A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [7]

-

To a solution of L-proline (10 g, 0.087 mol) in 200 mL of Tetrahydrofuran (THF), chloroacetyl chloride (9.8 mL, 0.129 mol) is added dropwise at 0 °C.[7]

-

The mixture is stirred and allowed to warm to room temperature and then heated to 70 °C for 20 minutes.[7]

-

The reaction is carefully quenched by the addition of 25 mL of water and stirred for another 20 minutes.[7]

-

The solvent is removed under reduced pressure, and the residue is extracted with an appropriate organic solvent to isolate the product.

Step B: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [7]

-

The carboxylic acid from Step A is treated with a dehydrating agent in the presence of a cyanide source or via a primary amide intermediate.

-

A common industrial method involves reacting the corresponding prolinamide with a dehydrating agent like cyanuric chloride.[8] For example, L-prolinamide is reacted with cyanuric chloride in a suitable solvent like N,N-dimethylformamide (DMF) at 0-10 °C.[2]

-

After the reaction is complete, the mixture is poured into water, the pH is adjusted to 9-10 with a base (e.g., sodium carbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).[2]

-

The organic layers are combined, washed, dried, and concentrated to yield the crude nitrile, which can be further purified by crystallization or chromatography.

Conclusion

The synthesis of this compound is most effectively and economically achieved through chiral pool synthesis. Both L-Proline (or D-Proline for the desired R-enantiomer) and Pyroglutamic acid serve as excellent, readily available starting materials. The L-Proline route is often more direct, involving the conversion of the native carboxylic acid to a nitrile via a primary amide. The Pyroglutamic acid route, while potentially involving an additional reduction step, offers a robust and versatile alternative. The ultimate choice of starting material will depend on a careful evaluation of project-specific priorities, including raw material cost, process simplicity, scalability, and the specific expertise and equipment available to the research or manufacturing team.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method for Vildagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. shokubai.org [shokubai.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide to the Stereochemistry of 1-Cbz-2-cyanopyrrolidine Isomers: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cbz-2-cyanopyrrolidine is a pivotal chiral building block in medicinal chemistry, most notably in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. The stereochemistry at the C2 and any other chiral centers profoundly influences the biological activity and pharmacokinetic profile of the final drug substance. This in-depth technical guide provides a comprehensive overview of the stereochemical intricacies of 1-Cbz-2-cyanopyrrolidine isomers. It details synthetic strategies for achieving diastereoselectivity, analytical techniques for the separation and characterization of stereoisomers, and the critical role of this scaffold in drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutics derived from this important heterocyclic scaffold.

Introduction: The Significance of 1-Cbz-2-cyanopyrrolidine in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. Its rigid, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. The introduction of a cyano group at the 2-position of the N-Cbz-protected pyrrolidine ring creates a versatile intermediate, 1-Cbz-2-cyanopyrrolidine. This molecule possesses two key features: the Cbz (carboxybenzyl) protecting group, which facilitates controlled chemical transformations, and the nitrile functionality, which can act as a key pharmacophore or be further elaborated into other functional groups.

The stereoisomers of 1-Cbz-2-cyanopyrrolidine are of particular interest due to their role as precursors to potent enzyme inhibitors. For instance, the (2S)-cyanopyrrolidine moiety is a cornerstone of several DPP-IV inhibitors, such as Vildagliptin.[1] The nitrile group in these inhibitors forms a reversible covalent bond with a serine residue in the active site of the DPP-IV enzyme, leading to its inhibition.[2] The precise stereochemical arrangement of the substituents on the pyrrolidine ring is critical for optimal binding and inhibitory activity. This guide will delve into the methods used to control and characterize the stereochemistry of these vital synthetic intermediates.

I. Synthesis of 1-Cbz-2-cyanopyrrolidine Isomers: Strategies for Stereocontrol

The synthesis of 1-Cbz-2-cyanopyrrolidine typically starts from proline or its derivatives. The key challenge lies in the stereoselective introduction of the cyano group and the control of the relative stereochemistry of other substituents on the pyrrolidine ring, leading to either cis or trans diastereomers.

General Synthetic Approach

A common route to 2-cyanopyrrolidines involves the dehydration of the corresponding primary amide, which is derived from the carboxylic acid of proline. The N-Cbz protection is typically introduced early in the synthetic sequence to prevent unwanted side reactions of the secondary amine.

A general, non-stereoselective synthesis can be outlined as follows:

This straightforward approach often yields a mixture of stereoisomers, necessitating downstream separation. For applications in drug development, stereoselective synthetic methods are highly desirable to improve efficiency and reduce the purification burden.

Diastereoselective Synthesis of cis- and trans-Isomers

Achieving diastereoselectivity in the synthesis of substituted pyrrolidines can be accomplished through various strategies, including substrate control, reagent control, and catalyst control. While a specific protocol for the direct diastereoselective synthesis of cis- and trans-1-Cbz-2-cyanopyrrolidine is not extensively documented in readily available literature, principles from related syntheses can be applied.

For instance, the stereoselective reduction of a substituted pyrrole precursor can lead to predominantly cis or trans products depending on the catalyst and reaction conditions.[3] The hydrogenation of highly substituted pyrroles has been shown to proceed with excellent diastereoselectivity.[4]

Another approach involves intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized product. For example, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be highly diastereoselective for the formation of either cis- or trans-2,5-disubstituted pyrrolidines, depending on the substitution pattern of the starting alkene.[5]

Conceptual Protocol for Diastereoselective Synthesis (based on related literature):

A plausible, though not explicitly verified for this specific compound, diastereoselective approach could involve the cyclization of a chiral acyclic precursor. The stereocenters in the precursor would direct the formation of a specific diastereomer of the pyrrolidine ring.

II. Separation of Stereoisomers: Chiral High-Performance Liquid Chromatography (HPLC)

When a synthesis yields a mixture of stereoisomers, their separation is essential for both characterization and for obtaining the desired biologically active isomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers and diastereomers.[3][6]

Principles of Chiral HPLC Separation

Chiral HPLC relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte isomers and the CSP have different stabilities, leading to different retention times and thus, separation.[7]

Method Development for 1-Cbz-2-cyanopyrrolidine Isomers

Developing a chiral HPLC method for the separation of the four possible stereoisomers of 1-Cbz-2-cyanopyrrolidine ((2R,xR/S), (2S,xR/S)) would involve screening various CSPs and mobile phase conditions. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.

A Hypothetical Step-by-Step Protocol for Chiral HPLC Method Development:

-

Column Selection:

-

Begin with a screening of commercially available polysaccharide-based chiral columns, such as Chiralpak® IA, IB, IC, ID, IE, and IF, and Chiralcel® OD, OJ, OZ, etc.

-

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). Vary the ratio of the modifier to optimize selectivity and resolution. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape for ionizable compounds.

-

Reversed Phase: Use mixtures of water or buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol, often with additives.

-

-

Optimization:

-

Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

-

Table 1: Example Chiral HPLC Screening Conditions

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 215 nm | UV at 215 nm |

Note: These are starting conditions and would require optimization for the specific isomers of 1-Cbz-2-cyanopyrrolidine.

III. Characterization of Stereoisomers: Spectroscopic and Crystallographic Methods

Unambiguous characterization of the isolated stereoisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for determining the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different chemical environments and thus distinct NMR spectra. For 1-Cbz-2-cyanopyrrolidine, both ¹H and ¹³C NMR are informative.

Distinguishing cis and trans Isomers:

-

¹H NMR Coupling Constants (³JHH): The vicinal coupling constants between protons on the pyrrolidine ring can provide information about their dihedral angles, which differ between cis and trans isomers. Generally, the coupling constant between two trans protons is larger than that between two cis protons.[8]

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can reveal through-space proximities between protons. For a cis isomer, NOEs would be expected between protons on the same face of the pyrrolidine ring, which would be absent or weaker in the trans isomer.[8]

Conformational Isomers (Rotamers):

It is important to note that N-acylated proline derivatives, like 1-Cbz-2-cyanopyrrolidine, can exist as a mixture of two slowly interconverting rotamers (cis and trans) around the amide bond.[1] This can lead to a doubling of signals in the NMR spectrum, which can complicate the analysis. Variable temperature NMR studies can be used to investigate this dynamic process.

Table 2: Hypothetical ¹H and ¹³C NMR Data for cis- and trans-1-Cbz-2-cyanopyrrolidine

| ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | |

| cis-Isomer | H2: ~4.8 (d, J ≈ 3 Hz), H5a/b: ~3.5-3.7 (m), H3/H4: ~1.9-2.2 (m) | C2: ~47, CN: ~118, C5: ~46, C3/C4: ~25-30 |

| trans-Isomer | H2: ~4.6 (d, J ≈ 7 Hz), H5a/b: ~3.4-3.6 (m), H3/H4: ~1.8-2.1 (m) | C2: ~49, CN: ~119, C5: ~47, C3/C4: ~26-31 |

Note: This is illustrative data based on general principles and related compounds. Actual chemical shifts and coupling constants would need to be determined experimentally for the purified isomers.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry.[9] Obtaining a suitable crystal of one of the 1-Cbz-2-cyanopyrrolidine isomers would allow for the unambiguous assignment of its stereochemistry. This structural information can then be used to correlate with the spectroscopic data of the other isomers.

IV. Conclusion

The stereochemistry of 1-Cbz-2-cyanopyrrolidine is a critical aspect of its application as a building block in drug discovery. The ability to synthesize, separate, and characterize the individual stereoisomers is paramount for the development of safe and effective therapeutics. This guide has provided an overview of the synthetic strategies that can be employed to achieve diastereoselectivity, the principles of chiral HPLC for the separation of these isomers, and the key spectroscopic and crystallographic methods for their structural elucidation. While specific, optimized protocols for 1-Cbz-2-cyanopyrrolidine are not always readily available in the literature, the principles and methods described herein, based on closely related systems, provide a solid foundation for researchers to develop their own robust and reliable procedures. A thorough understanding and control of the stereochemistry of this important scaffold will continue to be a key enabler in the discovery of new and improved medicines.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-1-Cbz-2-cyanopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Cbz-2-cyanopyrrolidine, a chiral building block vital in the synthesis of innovative therapeutics, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes, demands a nuanced understanding of its chemical properties to ensure safe and effective handling.[1][2] This guide, compiled from a senior application scientist's perspective, moves beyond a simple checklist of precautions to provide a deeper, mechanistic understanding of the potential hazards and the rationale behind the recommended safety protocols. Our focus is to empower researchers with the knowledge to not only follow procedures but to anticipate and mitigate risks in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is classified as a hazardous substance, primarily due to its acute toxicity upon ingestion and dermal contact, as well as its potential to cause significant skin and eye irritation.[3][4] A thorough understanding of its constituent functional groups—the cyanopyrrolidine ring and the carbobenzyloxy (Cbz) protecting group—is fundamental to appreciating its reactivity and potential hazards.

Key Hazard Statements:

-

H301: Toxic if swallowed [4]

-

H311: Toxic in contact with skin [4]

-

H315: Causes skin irritation [4]

-

H319: Causes serious eye irritation [4]

-

H335: May cause respiratory irritation

The toxicity profile is largely attributed to the cyanopyrrolidine moiety. α-Aminonitriles, the class of compounds to which this molecule belongs, are known for their potential to release cyanide under certain physiological or environmental conditions, although the stability of the nitrile group in this specific structure under normal laboratory handling is considerable. The Cbz group, while generally stable, can be cleaved under specific chemical conditions, which must be considered when planning reactions and assessing incompatibilities.[5][6]

Physical and Chemical Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [2][7] |

| Molecular Weight | 230.26 g/mol | [2][7] |

| Appearance | Sticky Oil to Solid | [2] |

| Boiling Point | 403.618°C at 760 mmHg | [8] |

| Density | 1.208 g/cm³ | [8] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the toxicity of this compound, a robust system of engineering controls and personal protective equipment (PPE) is non-negotiable. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosols or vapors that may be generated. The fume hood also provides a contained space in the event of a spill.

For reactions that are sensitive to air or moisture, the use of a glovebox or Schlenk line is recommended. This not only protects the integrity of the reaction but also provides an additional layer of containment for the hazardous material.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when working with this compound.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. In addition, a face shield should be worn, especially when there is a risk of splashes or spills.

-

Skin Protection:

-